molecular formula C24H23NO2 B594058 (5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-43-5

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594058
CAS No.: 1307803-43-5
M. Wt: 357.4 g/mol
InChI Key: GMOJICNPAPPCSR-UHFFFAOYSA-N
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Description

JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. JWH 018 is a derivative of WIN 55,212-2 and acts as a mildly selective agonist of the peripheral cannabinoid receptor. This metabolite is almost completely glucuronidated in urine samples .

Biochemical Analysis

Biochemical Properties

The JWH 018 5-hydroxyindole metabolite interacts with various enzymes and proteins in the body. It is almost completely glucuronidated in urine samples . This suggests that it interacts with glucuronosyltransferase enzymes, which are responsible for the glucuronidation process.

Cellular Effects

Given its role as a metabolite of a cannabinoid receptor agonist, it may influence cell function by modulating cell signaling pathways related to these receptors .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its interactions with cannabinoid receptors and the enzymes involved in its metabolism .

Metabolic Pathways

JWH 018 5-hydroxyindole metabolite is involved in the metabolic pathways of JWH 018. It is likely to interact with enzymes such as glucuronosyltransferases, which are involved in its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 5-hydroxyindole metabolite involves the hydroxylation of JWH 018. The process typically includes the use of cytochrome P450 enzymes, which facilitate the addition of a hydroxyl group to the indole ring of JWH 018. The reaction conditions often involve the use of human liver microsomes or recombinant enzymes in an in vitro setup .

Industrial Production Methods

Industrial production of JWH 018 5-hydroxyindole metabolite is not commonly reported due to its primary use in research and forensic applications. the production process would likely involve large-scale biotransformation using microbial or enzymatic systems to achieve the hydroxylation of JWH 018.

Chemical Reactions Analysis

Types of Reactions

JWH 018 5-hydroxyindole metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cytochrome P450 enzymes are commonly used for the oxidation reactions.

    Glucuronidation: UDP-glucuronosyltransferases are involved in the glucuronidation process.

Major Products Formed

    Carboxylated Metabolites: Resulting from further oxidation.

    Glucuronides: Formed through glucuronidation.

Scientific Research Applications

JWH 018 5-hydroxyindole metabolite is primarily used in research and forensic applications. It serves as an analytical reference standard for the detection of JWH 018 use in biological samples. The compound is used in mass spectrometry and other analytical techniques to identify and quantify the presence of JWH 018 and its metabolites in urine samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 018 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the indole ring, which distinguishes it from other metabolites of JWH 018 and similar compounds. This specific modification allows for its identification and quantification in forensic and research settings .

Properties

IUPAC Name

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOJICNPAPPCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016932
Record name (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-43-5
Record name (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydrobromic acid (48 w/w/%) in water (150 ml) was added 5 (6.5 g, 17.5 mmol) and the mixture was heated at reflux for 3 h. The solution was cooled to room temperature and concentrated to dryness. Water was then added (200 ml), the solution neutralized to pH 7-8 and then extracted with ethyl acetate (3×150 ml). The combined organic layers were washed by water (150 ml), brine (150 ml), dried over Na2SO4, filtered and concentrated to dryness. The crude product was then recrystallized from ethyl acetate/hexane to give a white solid of 5-hydroxy-3-(1-naphthoyl)-N-pentyl-1H-indole 6 (4.5 g, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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